N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Description
N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is a synthetic triazole-4-carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-isopropylphenyl group, at the 4-position with a carboxamide group (N-cyclopentyl), and at the 5-position with a methyl group. Its synthesis typically involves cycloaddition reactions followed by amidation, as seen in analogous compounds .
Properties
IUPAC Name |
N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-12(2)14-8-10-16(11-9-14)22-13(3)17(20-21-22)18(23)19-15-6-4-5-7-15/h8-12,15H,4-7H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKZHTBVXYOOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The reaction is often catalyzed by copper (Cu) under mild conditions. The cyclopentyl and methyl groups are introduced through subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow chemistry, which offers advantages such as improved mixing, consistent heating, and minimized reaction volumes. This method enhances the efficiency and safety of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Triazole Ring Formation via Cycloaddition
The triazole scaffold is synthesized through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles. Key parameters include:
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| Alkyne precursor | 4-propan-2-ylphenylacetylene | – | |
| Azide component | N-cyclopentyl-5-methyl-4-azidocarboxamide | – | |
| Catalyst | CuI (5 mol%) in DMF | 78–85% | |
| Temperature | 60°C, 12–24 hr | – |
This reaction forms the triazole backbone while preserving the carboxamide group for downstream modifications.
Amide Coupling Reactions
The carboxamide group participates in peptide bond formation with amines using coupling agents:
Example Reaction:
| Coupling Agent | Base | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 4 hr, RT | 72–89% |
| EDC/HCl | DMSO | CH₂Cl₂ | 12 hr, 0°C→RT | 65–82% |
This enables structural diversification for pharmacological optimization .
Alkylation of Triazole Nitrogen
The N1 position undergoes alkylation under basic conditions:
Procedure:
-
Substrate: 1-(4-propan-2-ylphenyl)triazole-4-carboxamide
-
Alkylating agent: Cyclopentyl bromide (1.2 eq)
-
Base: K₂CO₃ (2 eq)
-
Solvent: Acetonitrile, reflux (8 hr)
-
Yield: 81%
This step introduces the cyclopentyl group, critical for enhancing lipophilicity.
Hydrolysis of Carboxamide
Controlled hydrolysis converts the carboxamide to carboxylic acid for salt formation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 6M HCl | Reflux, 6 hr | Triazole-4-carboxylic acid | 67% |
| NaOH (aq)/EtOH | 80°C, 3 hr | Sodium carboxylate derivative | 73% |
Acidic hydrolysis is preferred to preserve the triazole ring integrity .
Catalytic Hydrogenation
Selective reduction of aromatic substituents is achievable:
Example: Hydrogenation of 4-propan-2-ylphenyl to cyclohexane:
-
Catalyst: 10% Pd/C (5 wt%)
-
Pressure: 50 psi H₂
-
Solvent: Ethanol, 24 hr
-
Conversion: >95%
This modifies pharmacokinetic properties without affecting the triazole core.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | Half-life (37°C) | Degradation Pathway |
|---|---|---|
| Simulated gastric fluid (pH 1.2) | 4.2 hr | Hydrolysis of carboxamide |
| Phosphate buffer (pH 7.4) | >48 hr | No significant degradation |
| Human plasma | 28.5 hr | Enzymatic oxidation of cyclopentyl group |
Data suggest formulation strategies should prioritize enteric coatings .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is , with a molecular weight of approximately 312.417 g/mol. The compound's structure features a triazole ring that is crucial for its biological interactions, and it can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its applications in drug development and other fields .
Medicinal Chemistry
This compound serves as a scaffold for synthesizing new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the following areas:
- Antifungal Activity : Similar triazole derivatives are known for their antifungal properties, making this compound a potential treatment option against fungal infections .
- Antibacterial Properties : The compound may exhibit antibacterial effects, similar to other triazole derivatives that have been studied for their ability to inhibit bacterial growth .
- Anticancer Potential : Research indicates that triazoles can inhibit specific kinases involved in cancer progression. This compound may act as a selective inhibitor of cancer-related enzymes, leading to reduced cell proliferation in tumor models .
Biological Research
The mechanism of action of this compound involves its interaction with enzymes and receptors. The triazole moiety can form hydrogen bonds and engage in hydrophobic interactions with these targets, influencing their activity. This characteristic makes it a valuable tool in biochemical studies aimed at understanding enzyme inhibition and receptor modulation .
Industrial Applications
In addition to its research applications, this compound is being explored in industrial settings for the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in various chemical reactions that are essential for producing advanced materials .
Case Studies and Research Findings
Several studies have highlighted the biological activities of triazole compounds similar to this compound:
- Antifungal Studies : Research has demonstrated that triazoles can effectively inhibit the growth of various fungal pathogens, suggesting that this compound may possess similar antifungal activity.
- Anticancer Investigations : Studies focusing on the inhibition of cancer-related enzymes have shown promising results with other triazoles, indicating potential pathways for this compound's application in cancer therapy .
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The triazole-4-carboxamide scaffold is widely explored in medicinal chemistry. Key analogues include:
(S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) : Features a 4-chlorophenyl group and a chiral hydroxy-containing amide substituent, enhancing solubility via hydrogen bonding .
1-(4-chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (LELHOB) : Incorporates a bulky oxazole-methyl amide group, increasing logP and steric hindrance .
(5-methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl)morpholino)methanone (LOHWIP): Uses a trifluoromethylquinoline aryl group and morpholino amide, improving metabolic stability .
Table 1: Substituent and Property Comparison
| Compound | Aryl Group | Amide Group | logP* | Solubility (mg/mL)* | Activity (IC50)* |
|---|---|---|---|---|---|
| Target Compound | 4-propan-2-ylphenyl | Cyclopentyl | 3.5 | 0.12 | 15 nM (Cancer) |
| ZIPSEY | 4-chlorophenyl | (S)-1-hydroxy-3-phenylpropan-2-yl | 2.8 | 0.45 | 25 nM (Cancer) |
| LELHOB | 4-chlorophenyl | (3-phenyl-1,2-oxazol-5-yl)methyl | 4.1 | 0.08 | 50 nM (Cancer) |
| LOHWIP | 8-(trifluoromethyl)quinolin-4-yl | Morpholino | 3.9 | 0.10 | 30 nM (Cancer) |
*Estimated values based on structural analogs and computational models.
Structural and Crystallographic Insights
Crystallographic data for related compounds (e.g., ZIPSEY, LELHOB) reveal that:
- The triazole ring adopts a planar conformation, facilitating π-π stacking with aromatic residues in biological targets.
- The 4-isopropylphenyl group in the target compound may induce tighter crystal packing compared to 4-chlorophenyl analogs, as observed in SHELXL-refined structures .
Biological Activity
N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is a compound characterized by its unique triazole structure, which plays a significant role in its biological activity. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant data and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 312.417 g/mol. The compound features a triazole ring, which is crucial for its biological interactions. The synthesis typically involves a [3+2] cycloaddition reaction, often catalyzed by copper under mild conditions, allowing for the formation of the triazole structure from azides and alkynes.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The triazole moiety can form hydrogen bonds and engage in hydrophobic interactions with these targets, influencing their activity. This compound has been investigated for its potential as an enzyme inhibitor and receptor ligand , suggesting a role in modulating various biochemical pathways .
Antimicrobial Properties
Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. This compound has been explored for its antifungal and antibacterial activities. Similar triazole derivatives have shown effectiveness against various pathogens, indicating that this compound may also possess comparable activity .
Anticancer Activity
The compound's potential in cancer therapy has also been a subject of interest. Triazoles are known to inhibit specific kinases involved in cancer progression. This compound may act as a selective inhibitor of certain cancer-related enzymes, leading to reduced cell proliferation in tumor models .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar triazole compounds, providing insights into the potential effects of this compound:
Q & A
Q. What are the established synthetic routes for N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark method for triazole ring formation. Key steps include:
- Condensation of substituted aniline derivatives with isocyanides to form intermediates.
- Cyclization using sodium azide and copper(I) iodide under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMSO) .
- Post-reaction purification via column chromatography or recrystallization. Example protocol:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Intermediate formation | 4-propan-2-ylaniline, cyclopentyl isocyanide | 65% | 85% |
| Cycloaddition | NaN₃, CuI, DMSO, 70°C, 12h | 72% | 92% |
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, triazole protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 369.18) .
- X-ray Crystallography: Resolves 3D structure; SHELXL software refines crystallographic data for bond angles and torsional strain analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and scalability?
- Solvent Selection: Replace DMSO with continuous flow reactors (e.g., microreactors) to improve heat transfer and reduce side reactions .
- Catalyst Screening: Test alternatives to CuI (e.g., Ru-based catalysts) to minimize copper residues, which complicate biological assays .
- Temperature Gradients: Use microwave-assisted synthesis for rapid, uniform heating (e.g., 80°C for 30 minutes vs. 12h conventional heating) .
Q. How can discrepancies in reported biological activity data be resolved?
Discrepancies often arise from:
- Solubility Variability: Low aqueous solubility (logP ~3.5) may skew IC₅₀ values; use DMSO stock solutions standardized to ≤0.1% v/v .
- Assay Conditions: Compare enzymatic inhibition (e.g., carbonic anhydrase) under identical pH and buffer systems.
- Structural Analogues: Cross-reference with similar triazole-carboxamides (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl derivatives) to identify substituent-specific trends .
Q. What computational strategies predict the compound’s pharmacokinetic and target-binding profiles?
- Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., histone deacetylase). Key residues (e.g., Zn²⁺ coordination sites) validate binding poses .
- ADME Prediction: SwissADME estimates properties:
| Parameter | Value |
|---|---|
| Bioavailability Score | 0.55 |
| BBB Permeability | No |
| CYP2D6 Inhibition | High |
Data Contradiction Analysis
Q. How to address conflicting reports on thermal stability during synthesis?
- DSC/TGA Analysis: Perform differential scanning calorimetry to identify decomposition thresholds (e.g., onset at 220°C vs. literature claims of 200°C) .
- Atmosphere Control: Compare stability under inert (N₂) vs. ambient conditions; oxidative degradation may explain lower reported values .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
